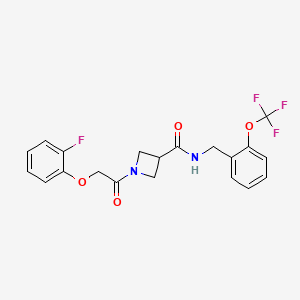
1-(2-(2-fluorophenoxy)acetyl)-N-(2-(trifluoromethoxy)benzyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(2-fluorophenoxy)acetyl)-N-(2-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C20H18F4N2O4 and its molecular weight is 426.368. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(2-fluorophenoxy)acetyl)-N-(2-(trifluoromethoxy)benzyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(2-fluorophenoxy)acetyl)-N-(2-(trifluoromethoxy)benzyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research in the synthesis and characterization of related compounds focuses on developing novel synthetic routes and methodologies for creating compounds with potential therapeutic applications. For example, the synthesis and spectroscopic characterization of new thiourea derivatives, including those with fluorinated groups, have been explored for their antipathogenic activities, especially against bacterial strains capable of biofilm formation (Limban et al., 2011). Such research underlines the importance of developing new compounds for addressing microbial resistance.
Potential Therapeutic Applications
Several studies have been conducted on the biological activities of fluorinated compounds, highlighting their potential as therapeutic agents. The synthesis of fluorinated carbohydrates, for example, has shown promise in modifying plasma membrane properties and inhibiting the growth of leukemia cells in culture (Sharma et al., 1990). This suggests that similar fluorinated azetidine derivatives could have applications in cancer research or as modulators of cell membrane properties.
Antimicrobial and Antifungal Activity
Compounds with fluorine substitutions have been investigated for their antimicrobial and antifungal activities. For instance, fluoro and trifluoromethyl derivatives of 1,2-benzisothiazol-3(2H)-ones have shown high activity against fungi and Gram-positive microorganisms (Carmellino et al., 1994). Research in this area suggests that the structural inclusion of fluorine atoms can enhance the bioactivity of compounds, potentially offering new avenues for the development of antimicrobial agents.
Radioligand Development for Imaging
Fluorinated compounds also play a crucial role in the development of radioligands for imaging purposes, such as in positron emission tomography (PET). The synthesis and in vivo binding properties of fluorinated ligands targeting nicotinic acetylcholine receptors have been explored, demonstrating their suitability for brain imaging of central nicotinic receptors (Doll et al., 1999). This highlights the potential of fluorinated azetidine derivatives in neuroimaging and the study of neurological disorders.
properties
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-[[2-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F4N2O4/c21-15-6-2-4-8-17(15)29-12-18(27)26-10-14(11-26)19(28)25-9-13-5-1-3-7-16(13)30-20(22,23)24/h1-8,14H,9-12H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJPDYSQMJNOAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NCC3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


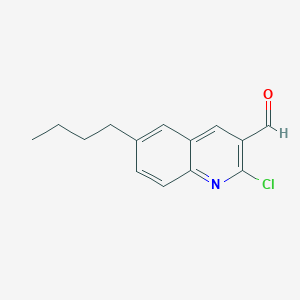
![N-(3-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2436001.png)
![2-(2-Chloropropanoyl)-6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B2436002.png)
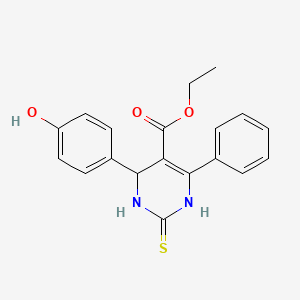
![N-cyano-N-[(3-fluorophenyl)methyl]aniline](/img/structure/B2436007.png)
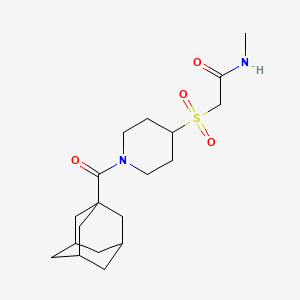
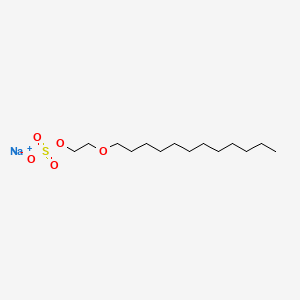
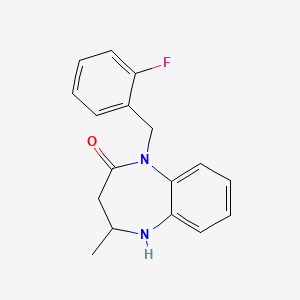
![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide](/img/structure/B2436013.png)
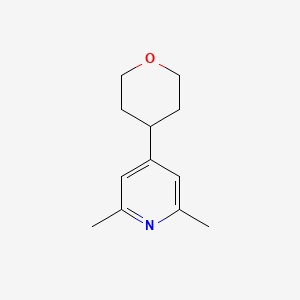
![N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyphenoxy)piperidin-1-yl]acetamide](/img/structure/B2436016.png)
![[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2436017.png)
